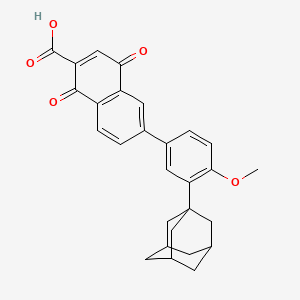

Adapalene-1',4'-dione

Description

Contextualization within Retinoid Chemistry and Related Compound Research

Retinoids are a class of compounds derived from vitamin A or that are structurally and/or functionally similar to it. nih.gov They are categorized into generations based on their molecular structure and receptor selectivity. Adapalene (B1666599) is a synthetic, third-generation retinoid characterized by a more stable and lipophilic structure compared to earlier generations like tretinoin (B1684217). nih.govwikipedia.org Its structure is based on naphthoic acid and incorporates an adamantyl group, which contributes to its stability. nih.gov Adapalene selectively targets retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ, modulating gene expression related to cell differentiation, proliferation, and inflammation. wikipedia.org

Adapalene-1',4'-dione emerges in this context as a related compound, specifically an impurity of Adapalene. americanchemicalsuppliers.com The nomenclature "-dione" and its molecular formula (C₂₈H₂₆O₅) suggest the introduction of two additional oxygen atoms as ketone groups compared to the parent Adapalene molecule (C₂₈H₂₈O₃). nih.govclearsynth.com This structural modification is indicative of an oxidation process. The investigation of such derivatives is a standard part of drug development and manufacturing, aiming to understand all chemical species present in a drug product.

Table 1: Comparison of Chemical Properties

| Property | Adapalene | Adapalene-1',4'-dione |

|---|---|---|

| Chemical Formula | C₂₈H₂₈O₃ | C₂₈H₂₆O₅ |

| Molecular Weight | 412.5 g/mol | 442.5 g/mol |

| Chemical Class | Third-generation retinoid, Naphthoic acid derivative | Adapalene impurity, Dione (B5365651) derivative |

| Parent Compound | N/A | Adapalene |

Academic Significance of Oxidative Metabolites and Degradation Products in Medicinal Chemistry

In medicinal chemistry and pharmaceutical sciences, the study of metabolites and degradation products is of paramount importance. These unwanted chemical compounds can arise during the synthesis of an active pharmaceutical ingredient (API), during the formulation of the final dosage form, or upon aging and storage. researchgate.netijcrt.org The presence of such impurities, even in trace amounts, can potentially influence the efficacy and safety of a pharmaceutical product. researchgate.net

Oxidative metabolites and degradation products are of particular interest because oxidation is a common degradation pathway for many organic molecules when exposed to air, light, or certain excipients. Adapalene is noted for its chemical stability, particularly its resistance to oxidation and light compared to other retinoids. wikipedia.orgnih.gov However, forced degradation studies, which subject the drug to harsh conditions like strong acids, bases, and oxidizing agents, are performed to intentionally produce and identify potential degradation products. gtu.ac.inresearchgate.netd-nb.info Such studies have shown that Adapalene can degrade under specific stress conditions. gtu.ac.ind-nb.info The identification of oxidative products like Adapalene-1',4'-dione is a direct outcome of this type of research, providing crucial information about the drug's stability profile and potential degradation pathways.

Overview of Research Paradigms for Chemical Impurities and Their Scientific Relevance

The scientific and regulatory approach to pharmaceutical impurities is systematic and rigorous. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines that mandate the identification and control of impurities in drug substances and products. researchgate.nettandfonline.com The research paradigm for investigating an impurity like Adapalene-1',4'-dione involves several key stages.

First, forced degradation or "stress" testing is conducted on the parent drug, Adapalene, to generate potential impurities. gtu.ac.innih.gov These studies expose the drug to heat, light, humidity, and solutions of varying pH and oxidative potential to simulate degradation that might occur over the product's shelf-life. gtu.ac.inresearchgate.net

Second, advanced analytical techniques are employed to separate, detect, and quantify the impurities formed. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for separation and quantification. gtu.ac.innih.gov For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining the molecular weight and fragmentation patterns of unknown compounds. gtu.ac.inshd-pub.org.rs

The scientific relevance of this paradigm is multifaceted. It ensures the quality and consistency of the final drug product. ijcrt.org By identifying potential degradation products, formulation scientists can develop more stable dosage forms, and appropriate storage conditions can be defined. Furthermore, the isolated impurities can be synthesized and used as reference standards for routine quality control testing. nih.gov

Scope and Objectives of Academic Inquiry for Adapalene-1',4'-dione Research

The academic and industrial inquiry into Adapalene-1',4'-dione is driven by the need to fully characterize any substance present alongside the active ingredient in a pharmaceutical formulation. The primary objectives of this research include:

Synthesis and Isolation: To develop a synthetic pathway for Adapalene-1',4'-dione or to isolate it from forced degradation samples of Adapalene. A pure sample of the compound is essential for its use as an analytical reference standard.

Structural Elucidation: To confirm the precise chemical structure of the compound using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This provides unequivocal proof of its identity.

Analytical Method Development: To create and validate sensitive and specific analytical methods (e.g., HPLC, LC-MS) for the routine detection and quantification of Adapalene-1',4'-dione in both the Adapalene API and its finished pharmaceutical products. shd-pub.org.rs

Investigation of Formation: To understand the specific conditions that lead to the formation of Adapalene-1',4'-dione. This involves determining whether it is a byproduct of the API synthesis, a product of oxidative degradation upon exposure to air or light, or the result of an interaction with formulation excipients.

Assessment of Biological Relevance: To investigate the compound's intrinsic properties. While outside the scope of this article, a full academic inquiry would typically involve assessing its pharmacological or toxicological profile to understand any potential impact it might have.

Table of Compounds

Structure

3D Structure

Properties

Molecular Formula |

C28H26O5 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

6-[3-(1-adamantyl)-4-methoxyphenyl]-1,4-dioxonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C28H26O5/c1-33-25-5-3-19(10-23(25)28-12-15-6-16(13-28)8-17(7-15)14-28)18-2-4-20-21(9-18)24(29)11-22(26(20)30)27(31)32/h2-5,9-11,15-17H,6-8,12-14H2,1H3,(H,31,32) |

InChI Key |

NXFBUPAZQQFUAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=CC3=O)C(=O)O)C45CC6CC(C4)CC(C6)C5 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Adapalene 1 ,4 Dione

Elucidation of Proposed Synthetic Routes to Adapalene-1',4'-dione

The synthesis of Adapalene-1',4'-dione logically begins with its immediate precursor, adapalene (B1666599). Therefore, the synthetic pathways to adapalene are foundational to understanding the formation of its dione (B5365651) derivative.

Development of Precursor Molecules for Targeted Chemical Synthesis

The synthesis of adapalene itself involves the coupling of two key precursor molecules: an adamantyl-substituted phenyl component and a naphthalene-based component. A common route involves a Negishi or Suzuki-type cross-coupling reaction.

The primary precursors for adapalene synthesis are:

1-(5-Bromo-2-methoxyphenyl)adamantane (B139514) : This molecule is synthesized via a Friedel-Crafts alkylation of 4-bromoanisole (B123540) with 1-adamantanol. researchgate.net The reaction conditions for this step can be tuned to manage the formation of disubstituted adamantane (B196018) by-products. researchgate.net

Methyl 6-bromo-2-naphthoate or other 6-substituted-2-naphthoic acid esters : This is the naphthalene (B1677914) component that forms the backbone of the final molecule.

The synthesis proceeds by converting 1-(5-bromo-2-methoxyphenyl)adamantane into an organozinc or boronic acid derivative, which is then coupled with the naphthalene ester in the presence of a metal catalyst, typically based on nickel or palladium. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of adapalene is crucial for minimizing impurities and maximizing yield. Research has focused on improving the final coupling step. For instance, different catalysts, bases, and solvents have been investigated to enhance the efficiency of the C-C bond formation between the two main precursors.

One patented method describes the use of a nickel(II) chloride complex with a tri(cyclohexyl)phosphine ligand and potassium phosphate (B84403) as the base in tetrahydrofuran (B95107) (THF), achieving yields of adapalene methyl ester up to 90%. Variations in the base and reaction time have been explored to fine-tune this process.

| Catalyst System | Base | Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| NiCl₂(PCy₃)₂ | K₃PO₄ | THF | 24 | 78 |

| NiCl₂(PCy₃)₂ | K₃PO₄, H₂O | THF | 24 | 86 |

| NiCl₂(PCy₃)₂ | K₂CO₃, H₂O | THF | 24 | 90 |

Data derived from patent literature describing adapalene synthesis.

Chemical Transformations Leading to Adapalene-1',4'-dione Formation

The conversion of adapalene to Adapalene-1',4'-dione involves the oxidation of the naphthalene ring system. This transformation is characteristic of the formation of quinones from polycyclic aromatic hydrocarbons.

Controlled Oxidation Reactions for Naphthalene Dione Synthesis

While no specific procedure for the oxidation of adapalene to its 1',4'-dione is published, the transformation can be inferred from established methods for oxidizing substituted naphthalenes. wikipedia.orgnumberanalytics.com The naphthalene ring in adapalene is electron-rich, making it susceptible to oxidation. The formation of Adapalene-1',4'-dione has been noted during forced degradation studies of adapalene under oxidative stress, for example, using hydrogen peroxide. gtu.ac.innih.gov

Common laboratory and industrial reagents for the oxidation of naphthalenes to 1,4-naphthoquinones include:

Chromium-based reagents : Chromium trioxide (CrO₃) or chromic acid in a suitable solvent is a classic method for this oxidation. wikipedia.orgscirp.orgscirp.org

Ceric Ammonium (B1175870) Nitrate (CAN) : CAN is a powerful oxidizing agent often used for converting electron-rich aromatic systems to quinones. scirp.org

Catalytic Vanadium Oxide : In industrial settings, vapor-phase oxidation over a vanadium oxide catalyst is employed to produce naphthoquinone from naphthalene. wikipedia.orggoogle.com

Manganese Complexes : High-valent manganese complexes have been shown to oxidize naphthalene derivatives to 1,4-naphthoquinone (B94277). nih.gov

A proposed direct synthesis would involve treating adapalene with one of these oxidizing agents under carefully controlled conditions to selectively oxidize the naphthalene moiety without cleaving the adamantyl group or other parts of the molecule.

| Oxidizing Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Chromium Trioxide (CrO₃) | Acetic acid or other organic solvents | Strong, classic laboratory reagent; can lead to over-oxidation. scirp.org |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/water | Effective for electron-rich naphthalenes. scirp.org |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst | A greener oxidant; its use in forced degradation studies suggests it can form the dione from adapalene. gtu.ac.in |

| Vanadium Pentoxide (V₂O₅) | High temperature, gas phase | Industrial method, may be too harsh for a complex molecule like adapalene. google.com |

Investigation of Alternative Synthetic Methodologies and Reagents

Alternative strategies for synthesizing the Adapalene-1',4'-dione core could theoretically involve building the molecule from a pre-formed naphthoquinone ring. These methods are not reported for Adapalene-1',4'-dione itself but represent plausible synthetic routes.

Diels-Alder Reaction : A substituted benzoquinone could undergo a Diels-Alder reaction with a suitable diene, followed by an oxidation step, to form the substituted naphthalene-1,4-dione core. numberanalytics.comscirp.org This approach would require significant synthetic effort to prepare the correct diene and dienophile precursors.

Nucleophilic Substitution on a Dichloro-naphthoquinone : One could start with a 2,3-dichloro-1,4-naphthoquinone and perform sequential nucleophilic substitution reactions. However, attaching the complex adamantyl-phenyl group via this method would be challenging.

These alternative routes are more complex than the direct oxidation of adapalene and would likely only be explored if direct oxidation proved to be low-yielding or non-selective.

Stereoselective Synthesis Approaches for Chiral Purity (if applicable)

This section is not applicable to the synthesis of Adapalene-1',4'-dione. The molecule, like its parent compound adapalene, is achiral. It possesses a plane of symmetry and contains no stereocenters. Therefore, considerations of stereoselective synthesis or chiral purity are not relevant to its preparation.

Scale-Up Considerations for Laboratory and Research-Scale Synthesis

The synthesis of Adapalene-1',4'-dione is not typically a goal of laboratory or industrial-scale production; rather, its formation is an issue to be mitigated during the synthesis and storage of Adapalene. Therefore, scale-up considerations are focused on controlling the degradation of Adapalene to minimize the presence of this and other impurities. researchgate.net

Forced degradation studies have been instrumental in understanding the conditions that lead to the formation of Adapalene-1',4'-dione. mdpi.com These studies indicate that Adapalene is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic stress. researchgate.net Specifically, the formation of a 1,4-naphthoquinone derivative, which corresponds to Adapalene-1',4'-dione, has been observed under oxidative conditions. mdpi.com

One key finding from stress degradation studies is the impact of photolysis on the formation of Adapalene-1',4'-dione. Exposure of Adapalene to UVA (366 nm) and UVB (254 nm) irradiation for 12 hours has been shown to induce its degradation, leading to the formation of the 1,4-naphthoquinone derivative. mdpi.com This suggests that controlling light exposure is a critical factor in preventing the formation of this impurity during manufacturing and storage.

Furthermore, oxidative conditions have been identified as a direct pathway to the formation of Adapalene-1',4'-dione. mdpi.com The use of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of the naphthalene moiety of Adapalene into the corresponding dione. mdpi.com Therefore, the careful selection of reagents and the exclusion of atmospheric oxygen are important considerations in the large-scale synthesis of Adapalene to prevent the formation of this impurity.

The following table summarizes the key parameters and challenges in managing the formation of Adapalene-1',4'-dione during the synthesis of Adapalene.

| Parameter | Challenge | Mitigation Strategy |

| Light Exposure | Photodegradation of Adapalene leading to the formation of Adapalene-1',4'-dione. mdpi.com | Conduct reactions in light-protected vessels; use amber or opaque packaging for storage. |

| Oxidizing Agents | Presence of residual oxidizing agents or atmospheric oxygen can promote the formation of the dione impurity. mdpi.com | Use of inert atmosphere (e.g., nitrogen or argon); careful purification to remove any oxidizing species. |

| Temperature | While Adapalene is relatively stable to thermal stress, elevated temperatures can accelerate degradation pathways. gtu.ac.in | Maintain controlled temperature conditions during synthesis and storage. |

| pH | Adapalene shows susceptibility to degradation under both acidic and alkaline conditions, which could potentially lead to various degradation products. mdpi.comresearchgate.net | Maintain a neutral pH environment during processing and in the final formulation. |

Table 1: Scale-Up Considerations for Mitigating Adapalene-1',4'-dione Formation

Detailed research findings indicate that Adapalene is relatively stable when combined with other topical agents like benzoyl peroxide in the absence of light. oup.comnih.govoup.com However, the combination of benzoyl peroxide and light can significantly accelerate the degradation of some retinoids, highlighting the importance of photostability in formulation development. oup.comnih.govoup.com While Adapalene is more stable than other retinoids like tretinoin (B1684217), the potential for degradation into products like the 1',4'-dione under stress conditions necessitates rigorous control during scale-up. oup.comnih.govoup.com

The isolation and characterization of impurities such as Adapalene-1',4'-dione are crucial for ensuring the quality and safety of the final Adapalene product. researchgate.net High-performance liquid chromatography (HPLC) and mass spectrometry are key analytical techniques used to detect and quantify the presence of this and other degradation products. researchgate.netresearchgate.net

Degradation Pathways and Stability Profiling of Adapalene Yielding Adapalene 1 ,4 Dione

Photodegradation Studies of Adapalene (B1666599) Leading to Adapalene-1',4'-dione

While Adapalene is recognized for its enhanced photostability compared to earlier generation retinoids like tretinoin (B1684217), it is not entirely inert to light exposure. medcomhk.comnih.gov It is generally considered stable to oxygen and light under normal conditions. medicines.org.uk However, specific laboratory conditions have demonstrated its potential for photodegradation.

Influence of Wavelength and Light Intensity on Formation Kinetics

The photodegradation of Adapalene is significantly influenced by the wavelength and intensity of the light source. nih.govmdpi.com Forced degradation studies have shown that Adapalene is susceptible to photolysis when exposed to both UVA (366 nm) and UVB (254 nm) radiation over a 12-hour period. nih.govmdpi.com Research indicates that exposure to these specific UV wavelengths can result in approximately 25% degradation of the parent compound. nih.govd-nb.info In contrast, exposure to daylight for 12 hours did not produce any considerable degradation. nih.govd-nb.info The kinetics of photodegradation are dependent on various factors, including light intensity, concentration, and pH. nih.govmdpi.comresearchgate.net While some studies highlight Adapalene's stability in the presence of light, especially when combined with oxidizing agents like benzoyl peroxide, this is often a relative comparison to the significant instability of compounds like tretinoin under similar conditions. nih.gov

Identification of Intermediate Photoproducts in Research Models

The process of photodegradation involves the breakdown of the Adapalene molecule. A key pathway identified during photolysis is the degradation of the naphthalene (B1677914) moiety. mdpi.comresearchgate.net This can lead to the formation of corresponding intermediates such as 2-formyl cinnamaldehyde (B126680). mdpi.comresearchgate.net

Oxidative Degradation Mechanisms Forming Adapalene-1',4'-dione

Adapalene is susceptible to oxidative stress, a process that directly leads to the formation of Adapalene-1',4'-dione, a 1,4-naphthoquinone (B94277) derivative. mdpi.comresearchgate.net

Role of Reactive Oxygen Species in Dione (B5365651) Formation Pathways

The formation of Adapalene-1',4'-dione is mediated by reactive oxygen species (ROS). Research has established that Adapalene can undergo a Type II photosensitizing process, which involves the efficient formation of singlet oxygen. csic.es The interaction between Adapalene's excited singlet and triplet states and molecular oxygen enhances the production of ROS. csic.es This increased level of ROS can then attack the parent Adapalene molecule, leading to the oxidation of the naphthalene ring system to form the corresponding dione. Studies have confirmed that Adapalene treatment can increase ROS levels, which is a key mechanism in its degradation pathway. nih.gov

Impact of Oxidizing Agents on Degradation Kinetics

The rate of oxidative degradation is directly dependent on the type and concentration of the oxidizing agent used. Hydrogen peroxide (H₂O₂) is commonly used in stress studies to evaluate this pathway. The extent of degradation increases with higher concentrations of H₂O₂. nih.govmdpi.com For instance, one study documented that heating Adapalene at 80°C for 10 minutes with a 30% hydrogen peroxide solution resulted in 30% degradation. mdpi.com Another study conducted at room temperature over 24 hours showed 18.87% degradation with 3% H₂O₂ and 24.07% degradation with 10% H₂O₂. gtu.ac.in These findings highlight that both concentration and temperature are critical factors in the kinetics of Adapalene-1',4'-dione formation.

Table 1: Oxidative Degradation of Adapalene under Various Conditions

| Oxidizing Agent | Conditions | Degradation Percentage | Source(s) |

|---|---|---|---|

| 30% H₂O₂ | 80°C for 10 min | 30% | mdpi.com |

| 3% H₂O₂ | Room Temp. for 24 h | 18.87% | gtu.ac.in |

| 10% H₂O₂ | Room Temp. for 24 h | 24.07% | gtu.ac.in |

| 30% H₂O₂ | Room Temp. for 72 h | 1.23% (in gel form) | oup.com |

Thermal and Hydrolytic Degradation Analyses

Forced degradation studies under thermal and hydrolytic conditions have been performed to fully characterize the stability profile of Adapalene. researchgate.net

Research indicates that Adapalene is highly stable under thermal stress. gtu.ac.inresearchgate.net Studies have shown no significant degradation when subjected to dry heat at 60°C for 48 hours, 80°C for 72 hours, or even at 105°C for 24 hours. gtu.ac.inoup.comjapsonline.com The molecule has a high melting point, recorded at 326°C, which contributes to its thermal stability. plos.org

In contrast, Adapalene demonstrates lability to hydrolytic degradation, with its stability being pH-dependent. researchgate.netjapsonline.com It is susceptible to degradation under both acidic and alkaline conditions. nih.gov

Acid Hydrolysis : Adapalene degrades significantly in acidic media. Boiling with 1 M HCl for just 10 minutes led to its total degradation, while using 0.3 M HCl under the same conditions caused 28% degradation. nih.govmdpi.commdpi.com At room temperature over 24 hours, 0.1 N HCl caused 15.42% degradation, which increased to 76.76% with 0.5 N HCl. gtu.ac.in The degradation under acidic stress may involve the breakage of the adamantane (B196018) group. mdpi.comresearchgate.net

Alkaline Hydrolysis : The stability of Adapalene in alkaline conditions appears to vary with the specific conditions applied. It was found to be stable when boiled with 2 M NaOH for 2 hours. nih.govmdpi.commdpi.com However, other studies show significant degradation under different alkaline environments. Exposure to 0.5 N NaOH for 24 hours at room temperature resulted in 27.8% degradation, while treatment with 0.2 N NaOH led to 13% degradation. gtu.ac.injapsonline.com

Table 2: Hydrolytic Degradation of Adapalene

| Condition | Reagent | Time | Degradation Percentage | Source(s) |

|---|---|---|---|---|

| Boiling | 1 M HCl | 10 min | 100% | nih.govmdpi.commdpi.com |

| Boiling | 0.3 M HCl | 10 min | 28% | nih.govmdpi.commdpi.com |

| Room Temp. | 0.5 N HCl | 24 h | 76.76% | gtu.ac.in |

| Room Temp. | 0.1 N HCl | 24 h | 15.42% | gtu.ac.in |

| Boiling | 2 M NaOH | 2 h | Stable | nih.govmdpi.commdpi.com |

| Room Temp. | 0.5 N NaOH | 24 h | 27.80% | gtu.ac.in |

| Room Temp. | 0.2 N NaOH | Not Specified | 13% | japsonline.com |

Temperature-Dependent Formation of Adapalene-1',4'-dione

Temperature can significantly influence the rate of chemical degradation. While adapalene is generally stable under moderate thermal stress, elevated temperatures can accelerate degradation, particularly in the presence of other stressors like oxidizing agents. gtu.ac.inrjpbcs.com The formation of Adapalene-1',4'-dione, a 1,4-naphthoquinone derivative, has been identified under conditions of oxidative stress, which are often carried out at elevated temperatures to accelerate the reaction. d-nb.inforesearchgate.net

For instance, studies involving oxidative degradation with 30% hydrogen peroxide (H₂O₂) were conducted by heating at 80°C for time intervals ranging from 10 to 60 minutes. nih.govd-nb.info Under these conditions, adapalene was found to be 30% degraded after 10 minutes of heating, with the formation of the 1,4-naphthoquinone derivative. nih.gov This indicates that temperature is a critical factor in promoting the oxidative pathway that yields Adapalene-1',4'-dione.

In solid-state thermal degradation studies, adapalene powder was found to be stable when kept in an oven at 60°C for up to 48 hours, with no degradation products being formed. gtu.ac.in However, another study noted degradation when samples were kept at 105°C for 24 hours. rjpbcs.com Differential scanning calorimetry (DSC) analysis of pure adapalene shows an endothermic event at 326°C, corresponding to its melting point, which suggests high thermal stability in the absence of other reactive species. plos.org

The following table summarizes the effect of temperature on adapalene degradation under different conditions.

| Condition | Temperature | Duration | Observed Degradation | Reference |

|---|---|---|---|---|

| Oxidative (30% H₂O₂) | 80°C | 10 min | 30% degradation, formation of 1,4-naphthoquinone derivative | nih.gov |

| Dry Heat (Solid State) | 60°C | 48 hours | Stable, no degradation | gtu.ac.in |

| Dry Heat (Solid State) | 105°C | 24 hours | Degradation observed | rjpbcs.com |

pH-Dependent Hydrolytic Pathways and Product Formation

The stability of adapalene is significantly influenced by pH. Forced degradation studies demonstrate that it behaves differently under acidic and alkaline hydrolytic conditions. Crucially, the formation of Adapalene-1',4'-dione is not associated with hydrolysis but is a specific product of oxidation. nih.govd-nb.info

Under acidic conditions, adapalene is notably unstable. nih.govnih.gov Complete degradation has been observed after boiling with 1 M HCl for just 10 minutes. nih.gov In milder acidic conditions, such as boiling with 0.3 M HCl for 10 minutes, a degradation of 28% was reported. nih.govnih.gov The primary degradation pathway under acidic stress involves the cleavage of the adamantane group from the molecule. nih.govresearchgate.net

In contrast, adapalene exhibits greater stability under alkaline conditions. Studies have shown it to be stable when boiled with 2 M NaOH for 2 hours. nih.govnih.gov However, other research using 0.5 N NaOH at room temperature for 24 hours reported 27.80% degradation. gtu.ac.in No significant decomposition (<1%) was observed in another study after 72 hours with 1 M NaOH. oup.com The formation of Adapalene-1',4'-dione has not been reported as a product of either acidic or basic hydrolysis.

The table below outlines the degradation of adapalene under various hydrolytic conditions.

| Condition | Reagent | Duration | Degradation (%) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 1 M HCl (boiling) | 10 min | 100% | nih.govnih.gov |

| Acid Hydrolysis | 0.3 M HCl (boiling) | 10 min | 28% | nih.govnih.gov |

| Acid Hydrolysis | 0.5 N HCl | 24 hours | 76.76% | gtu.ac.in |

| Alkaline Hydrolysis | 2 M NaOH (boiling) | 2 hours | Stable | nih.govnih.gov |

| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours | 27.80% | gtu.ac.in |

| Alkaline Hydrolysis | 1 M NaOH | 72 hours | <1% | oup.com |

Elucidation of Degradation Kinetics and Reaction Mechanisms

The degradation of adapalene follows distinct mechanistic pathways depending on the nature of the stressor. The formation of Adapalene-1',4'-dione is the result of a specific oxidative mechanism.

Oxidative Degradation: When adapalene is subjected to strong oxidizing agents like hydrogen peroxide, particularly at elevated temperatures, it undergoes oxidation at the naphthalene moiety. d-nb.info This process leads to the formation of a 1,4-naphthoquinone derivative, which is understood to be Adapalene-1',4'-dione. nih.govresearchgate.net This pathway specifically targets the electron-rich aromatic system of the naphthalene ring.

Acidic Degradation: Under acidic conditions, the mechanism involves the breakage of the ether linkage or the bond connecting the adamantane group to the phenyl ring. nih.govresearchgate.net This results in the loss of the bulky adamantane substituent, a pathway fundamentally different from the oxidative formation of the dione.

Photolytic Degradation: Exposure to UV light initiates another distinct degradation pathway. Photolysis leads to the degradation of the naphthalene ring system, yielding a 2-formyl cinnamaldehyde derivative. nih.govresearchgate.net

The kinetics of degradation vary significantly with the conditions. While detailed kinetic modeling is sparse in the literature, the percentage of degradation over time provides insight into the relative rates of these reactions. For example, the rapid and complete degradation in boiling 1 M HCl suggests fast kinetics for acid hydrolysis, whereas the stability in boiling 2 M NaOH indicates very slow or negligible kinetics for base hydrolysis under those conditions. nih.govnih.gov Oxidative degradation with 10% H₂O₂ resulted in 24.07% degradation over 24 hours at room temperature. gtu.ac.in

Comparative Stability Assessments of Adapalene and Related Derivatives

Adapalene was specifically designed to be more chemically stable than previous generations of retinoids, such as tretinoin. nih.gov This enhanced stability is a key clinical advantage.

Adapalene vs. Tretinoin: Tretinoin is known to be highly sensitive to light and oxidation. In contrast, adapalene is significantly more stable when exposed to light and in the presence of oxidizing agents like benzoyl peroxide. nih.govoup.com This superior stability allows adapalene to be used in combination therapies with benzoyl peroxide without significant degradation. nih.gov

Adapalene vs. Tazarotene: Adapalene also demonstrates advantages when compared to tazarotene, another third-generation retinoid. While both are effective, adapalene is often associated with better tolerability. nih.gov

Stability Profile Across Stress Conditions:

Photostability: Adapalene is more photostable than tretinoin and tazarotene. nih.gov However, it is not completely inert to light, as exposure to UVA (366 nm) and UVB (254 nm) light for 12 hours can cause about 25% degradation. nih.gov

Oxidative Stability: While more stable than older retinoids, adapalene is susceptible to strong oxidizing agents, leading to the formation of Adapalene-1',4'-dione. nih.govresearchgate.net

pH Stability: Adapalene is highly susceptible to acidic conditions but relatively stable under alkaline conditions. nih.govnih.gov This contrasts with many pharmaceutical compounds that show greater lability in basic environments.

Advanced Structural Elucidation and Spectroscopic Characterization of Adapalene 1 ,4 Dione

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. For Adapalene-1',4'-dione, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula, C28H26O5.

By measuring the exact mass of the molecular ion, a comparison can be made with the theoretical mass calculated from the atomic masses of its constituent elements (carbon, hydrogen, and oxygen). This comparison, typically requiring accuracy within a few parts per million (ppm), validates the proposed molecular formula. Quinones can be effectively ionized and detected using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often coupled with liquid chromatography (HPLC-MS/MS). gxu.edu.cnnih.govjst.go.jpacs.org

Isotopic profiling further supports the formula confirmation. The natural abundance of isotopes, particularly ¹³C, results in a characteristic pattern of peaks following the monoisotopic peak (M). For a molecule with 28 carbon atoms, a distinct M+1 peak with a predictable intensity relative to the M peak is expected, arising from the ~1.1% natural abundance of ¹³C. HRMS can resolve these isotopic peaks, and the observed pattern must match the theoretical distribution for the formula C28H26O5.

Table 1: Predicted HRMS Data for Adapalene-1',4'-dione

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C28H26O5 |

| Theoretical Monoisotopic Mass | 442.17802 u |

| M+1 Relative Intensity (from ¹³C) | ~30.9% |

Note: Data is theoretical and serves as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and three-dimensional structure of organic molecules. While specific experimental NMR data for Adapalene-1',4'-dione is not widely published, its structure can be confidently predicted based on the known spectra of Adapalene (B1666599) and related 1,4-naphthoquinone (B94277) derivatives. scielo.brnih.gov

The ¹H-NMR spectrum reveals the chemical environment and connectivity of all hydrogen atoms in the molecule. The predicted spectrum for Adapalene-1',4'-dione would show distinct signals for the adamantyl, methoxyphenyl, and naphthoquinone protons. The key differences compared to Adapalene would be observed in the aromatic region due to the influence of the dione (B5365651) carbonyl groups, which typically deshield nearby protons, shifting their signals downfield. mdpi.comijfmr.com

Table 2: Predicted ¹H-NMR Chemical Shifts for Adapalene-1',4'-dione

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Adamantyl Protons | 1.8 - 2.2 | Multiple overlapping signals |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 | Singlet (s) |

| Methoxyphenyl Protons | 7.0 - 7.8 | Doublets (d), Multiplets (m) |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The most telling feature in the spectrum of Adapalene-1',4'-dione would be the appearance of two signals in the downfield region (δ 180-185 ppm), characteristic of the two carbonyl carbons (C=O) of the quinone system. nih.govresearchgate.netnih.govchemicalbook.com The signals for the adamantyl and methoxyphenyl portions would be similar to those of Adapalene, but the naphthyl carbons would experience significant shifts.

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is particularly useful for assigning the complex overlapping signals of the adamantyl group. nih.gov Quaternary carbons, including the carbonyls, are absent in DEPT spectra.

Table 3: Predicted ¹³C-NMR Chemical Shifts for Adapalene-1',4'-dione

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Adamantyl CH₂ | 35 - 40 | Negative |

| Adamantyl CH | 28 - 35 | Positive |

| Adamantyl Quaternary C | ~40 | Absent |

| Methoxy CH₃ | ~55 | Positive |

| Aromatic/Olefinic CH | 110 - 140 | Positive |

| Aromatic Quaternary C | 125 - 160 | Absent |

Note: These are predicted values based on typical ranges for similar structures. nih.govchemicalbook.com

2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's complete structure. youtube.comrsc.orgnih.govlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to map the proton-proton connectivities within the methoxyphenyl and naphthoquinone aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal it is directly attached to. This allows for the definitive assignment of carbon signals that have attached protons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is key for determining the preferred 3D conformation of the molecule, such as the dihedral angle between the phenyl and naphthoquinone ring systems. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Adapalene-1',4'-dione would be dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the dione. Unlike the single carboxylic acid C=O stretch in Adapalene, the dione would exhibit characteristic quinone C=O stretching frequencies, typically found in the 1660-1680 cm⁻¹ region. nih.govrsc.org Other key bands would include C-O stretching for the methoxy group and C-H stretching for the aromatic and aliphatic (adamantyl) parts.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. researchgate.net It would provide strong signals for the C=C bonds within the aromatic rings and the C-C bonds of the adamantyl cage. usra.eduscispace.comnih.govresearchgate.net The symmetric vibrations of the polycyclic aromatic system would be prominent, offering additional structural confirmation.

Table 4: Predicted Key Vibrational Frequencies for Adapalene-1',4'-dione

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2950 |

| Quinone C=O Stretch | IR | 1660 - 1680 (strong) |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 (strong in Raman) |

Note: Predicted values based on data for 1,4-naphthoquinone and related structures. nih.govrsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of Adapalene-1',4'-dione, one could determine the exact coordinates of every atom. This would provide precise measurements of bond lengths, bond angles, and torsion (dihedral) angles.

While a crystal structure for Adapalene-1',4'-dione is not publicly available, data for Adapalene itself exists and shows it can form different polymorphic crystalline forms. google.comresearchgate.netgoogle.com A crystallographic analysis of Adapalene-1',4'-dione would be invaluable for conformational analysis. A key parameter would be the dihedral angle between the plane of the 4-methoxyphenyl (B3050149) group and the 1,4-naphthoquinone ring system. This angle is determined by the balance of steric hindrance from ortho substituents and the tendency for π-system conjugation. acs.orgic.ac.uklibretexts.orgnih.govresearchgate.net This analysis provides fundamental insight into the molecule's shape and how it packs into a crystal lattice, which influences its physical properties.

Electronic and Vibrational Circular Dichroism (ECD/VCD) for Absolute Configuration Assignment (if applicable)

The application of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) is a powerful, non-destructive technique for determining the absolute stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectroscopic fingerprint that can be compared with theoretical calculations to establish its absolute configuration.

However, in the case of Adapalene-1',4'-dione, no studies employing ECD or VCD have been reported. The inherent structure of Adapalene-1',4'-dione, featuring a rigid adamantyl group and a naphthoic acid-derived chromophore, suggests that it could be a suitable candidate for chiroptical analysis, provided it is chiral. The "-1',4'-dione" suffix implies the presence of two ketone groups on the adamantane (B196018) cage, which could potentially create a chiral center depending on their relative positions.

Without experimental or theoretical ECD and VCD data, the absolute configuration of any chiral forms of Adapalene-1',4'-dione cannot be determined using these advanced spectroscopic techniques. The absence of such research indicates a significant opportunity for future investigation into the stereochemical properties of this Adapalene-related impurity. Such studies would be crucial for a complete understanding of its chemical and physical properties.

Analytical Methodologies for Research and Impurity Profiling of Adapalene 1 ,4 Dione

Chromatographic Separation Techniques for Adapalene-1',4'-dione

Chromatographic techniques are fundamental in resolving Adapalene-1',4'-dione from Adapalene (B1666599) and other related substances. The choice of method depends on the specific requirements of the analysis, such as sensitivity, resolution, and throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Adapalene and its impurities, including Adapalene-1',4'-dione. Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions such as oxidation, hydrolysis, and photolysis. nih.govscribd.com

For the analysis of Adapalene and its oxidative degradation product, Adapalene-1',4'-dione, reversed-phase HPLC is commonly employed. A typical setup uses a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with pH adjustment to enhance separation. nih.govresearchgate.net Diode Array Detection (DAD) is advantageous as it allows for the simultaneous monitoring of multiple wavelengths, which helps in the identification and purity assessment of the separated peaks. nih.govscribd.com The detection wavelength for Adapalene is often set around 321 nm. nih.govscribd.com

Adapalene possesses native fluorescence, a property that can be exploited for highly sensitive detection. researchgate.netnih.gov Fluorescence detectors offer significantly higher sensitivity compared to UV detectors, making them suitable for trace-level impurity analysis. researchgate.net Adapalene exhibits an intense fluorescence emission at approximately 389-425 nm upon excitation at around 312-320 nm. researchgate.netcsic.es While this is primarily a characteristic of the parent compound, its application extends to stability studies where the disappearance of the parent peak and the appearance of degradation product peaks, such as Adapalene-1',4'-dione, are monitored. csic.esfrontiersin.org Derivative synchronous fluorimetry has been shown to resolve Adapalene from its oxidative degradation products effectively. researchgate.netnih.gov

Table 1: Example HPLC Conditions for Adapalene Stability Studies

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Merck RP-8 (150 mm × 4.6 mm, 5 µm) nih.gov | Nucleosil C8 (250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water (67:33, v/v), pH 2.5 with phosphoric acid nih.gov | Methanol:Ammonium (B1175870) acetate (B1210297) buffer pH 4.0 (80:20 v/v) researchgate.net |

| Flow Rate | 1.4 mL/min scribd.com | 1.3 mL/min researchgate.net |

| Detection | DAD at 321 nm nih.govscribd.com | UV at 270 nm researchgate.net |

| Linearity Range | 8.0-16.0 µg/mL nih.gov | 10-60 µg/mL researchgate.net |

| LOD | 0.04 µg/mL nih.gov | 1.43 µg/mL researchgate.net |

| LOQ | 0.14 µg/mL nih.gov | 4.34 µg/mL researchgate.net |

This table presents validated methods for Adapalene which are capable of separating it from its degradation products, including the dione (B5365651) impurity.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. These characteristics are particularly beneficial for complex impurity profiles. In the context of Adapalene analysis, a UHPLC system has been used in conjunction with mass spectrometry for method validation. researchgate.net The enhanced resolving power of UHPLC is ideal for separating structurally similar impurities, such as Adapalene-1',4'-dione, from the parent Adapalene peak and other degradation byproducts, ensuring more accurate quantification and a clearer impurity profile.

Gas Chromatography (GC) is typically used for volatile or semi-volatile compounds. While Adapalene and its dione derivative have low volatility, GC could potentially be applied following a derivatization step to convert them into more volatile forms. Alternatively, pyrolysis-GC-MS could be used to analyze their thermal degradation products. There is limited specific literature on the GC analysis of Adapalene-1',4'-dione. However, GC-MS spectral data for the parent compound, Adapalene, is available, which could serve as a reference for identifying related structures resulting from pyrolysis. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the separation and quantification of compounds. It is particularly well-suited for stability studies due to its ability to analyze multiple samples simultaneously. Several stability-indicating HPTLC methods have been developed for Adapalene. gtu.ac.inejpmr.comresearchgate.net

In these studies, Adapalene is subjected to forced degradation under conditions including oxidative stress (e.g., with hydrogen peroxide), which leads to the formation of Adapalene-1',4'-dione. gtu.ac.in The resulting degradation products are separated from the parent drug on precoated silica (B1680970) gel plates. The separation is visualized under UV light, and densitometric scanning is used for quantification. gtu.ac.inresearchgate.net This technique allows for the clear resolution of the degradation products, and their retardation factors (Rf) can be used for identification. gtu.ac.in

Table 2: HPTLC Analysis of Adapalene Degradation Products

| Stress Condition (Example) | Reagent | Degradation Product Rf | Adapalene Rf |

|---|---|---|---|

| Oxidative | 3% H₂O₂ | 0.51 gtu.ac.in | 0.58 gtu.ac.in |

| Oxidative | 10% H₂O₂ | 0.51 and 0.37 gtu.ac.in | 0.58 gtu.ac.in |

| Acidic | 0.1 N HCl | 0.51 gtu.ac.in | 0.58 gtu.ac.in |

| Alkaline | 0.5 N NaOH | 0.51 gtu.ac.in | 0.58 gtu.ac.in |

This table summarizes the separation of degradation products, including the one formed under oxidative stress, from Adapalene using HPTLC.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying trace-level impurities and degradation products. Its high sensitivity and specificity make it an invaluable tool for characterizing the degradation pathways of pharmaceuticals. shd-pub.org.rsbg.ac.rs

LC-MS/MS methods have been developed and validated for the determination of Adapalene. researchgate.netshd-pub.org.rs These methods are also used to identify the structures of degradation products formed under stress conditions. gtu.ac.in For the analysis of Adapalene-1',4'-dione, the LC separates the impurity from the parent drug before it enters the mass spectrometer. The mass spectrometer then ionizes the molecule and fragments it, providing a unique mass spectrum and fragmentation pattern that allows for unequivocal identification.

Analysis is often performed in negative ionization mode, where Adapalene shows a parent ion [M-H]⁻ at m/z 411. nih.gov The fragmentation of Adapalene typically involves decarboxylation (loss of CO₂), resulting in a major product ion at m/z 367. researchgate.netbg.ac.rs The molecular formula of Adapalene-1',4'-dione is C₂₈H₂₆O₅, with a molecular weight of 442.5 g/mol . axios-research.comclearsynth.com This information is crucial for its detection and identification via MS, distinguishing it from Adapalene (C₂₈H₂₈O₃, MW 412.52 g/mol ). sigmaaldrich.com The high sensitivity of LC-MS/MS allows for detection and quantification at very low levels, with limits of detection (LOD) reported in the low ng/mL range for Adapalene. shd-pub.org.rsbg.ac.rs

Table 3: LC-MS/MS Parameters for Adapalene Analysis

| Parameter | Details |

|---|---|

| Chromatography | UHPLC or HPLC researchgate.net |

| Column | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile / 20 mM Ammonium Acetate researchgate.netshd-pub.org.rsbg.ac.rs |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode researchgate.netbg.ac.rs |

| MS/MS Transition (Adapalene) | SRM: 410.8 → 367.0 researchgate.net |

| Linearity Range (Adapalene) | 6.7–700.0 ng/mL shd-pub.org.rsbg.ac.rs |

| LOD (Adapalene) | 2.0 ng/mL shd-pub.org.rsbg.ac.rs |

| LOQ (Adapalene) | 6.7 ng/mL shd-pub.org.rsbg.ac.rs |

This table outlines typical LC-MS/MS conditions used for the sensitive analysis of Adapalene, which are applicable for the identification of its trace impurities like Adapalene-1',4'-dione.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and thermally stable compounds within a sample. walshmedicalmedia.com In the context of profiling impurities like Adapalene-1',4'-dione, GC-MS can be employed to analyze for any volatile components that may arise during the synthesis or degradation of Adapalene.

The methodology involves introducing a sample into the GC system, where it is vaporized. An inert carrier gas (such as helium or nitrogen) transports the vaporized sample through a heated capillary column. The column separates the components of the mixture based on their boiling points and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular "fingerprint". nih.gov By comparing these spectra to established libraries, such as the NIST Mass Spectrometry Data Center, unknown components can be identified. walshmedicalmedia.comnih.gov

For a compound like Adapalene-1',4'-dione, which has a relatively high molecular weight and may not be sufficiently volatile, a derivatization step might be necessary to increase its volatility and thermal stability for GC-MS analysis. While specific GC-MS applications for Adapalene-1',4'-dione are not extensively documented, the general parameters for such an analysis can be extrapolated from standard methods used for complex organic molecules.

Table 1: Representative GC-MS Parameters for Analysis of Organic Compounds

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) | Separates volatile components based on polarity and boiling point. researchgate.net |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. nih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., initial temp 100°C, ramp to 300°C) | Optimizes the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into predictable patterns for library matching. |

| MS Detector | Quadrupole or Ion Trap | Separates and detects ions based on their mass-to-charge ratio. nih.gov |

| Data Analysis | Library Search (e.g., NIST, Wiley) | Compares the obtained mass spectrum with a database of known spectra for identification. walshmedicalmedia.com |

Development and Validation of Specific Quantification Assays for Research Applications

For research and quality control, highly specific and validated quantification assays are essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques for the analysis of Adapalene and its impurities, including Adapalene-1',4'-dione. rjptonline.orgshd-pub.org.rs These methods offer high resolution and sensitivity for separating and quantifying structurally similar compounds.

The development of a stability-indicating HPLC method is crucial for resolving the parent drug from its degradation products. researchgate.net Studies on the forced degradation of Adapalene have shown that an oxidative stress condition can lead to the formation of a 1,4-naphthoquinone (B94277) derivative, consistent with the structure of Adapalene-1',4'-dione. researchgate.net Therefore, analytical methods must be validated to ensure they can accurately quantify this specific impurity.

Method validation is performed according to International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). shd-pub.org.rsjetir.org

Table 2: Example of a Validated HPLC Method for Adapalene and Related Impurities

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 1-15 µg/mL | jetir.org |

| Correlation Coefficient (r²) | > 0.999 | shd-pub.org.rsresearchgate.net |

| Limit of Detection (LOD) | 0.01 µg/mL | jetir.org |

| Limit of Quantification (LOQ) | 0.1 µg/mL | jetir.org |

| Accuracy (% Recovery) | 98.4% - 101.5% | shd-pub.org.rs |

| Precision (% RSD) | < 2% | shd-pub.org.rsjetir.org |

| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. | shd-pub.org.rsjetir.org |

LC-MS/MS methods provide even greater specificity and sensitivity. shd-pub.org.rs By using mobile phases containing modifiers like ammonium acetate, the ionization of Adapalene and its derivatives can be enhanced, allowing for detection at nanogram-per-milliliter levels. shd-pub.org.rs The validation of these methods confirms their suitability for quantifying trace-level impurities in research samples.

Table 3: Chromatographic Conditions for Impurity Profiling of Adapalene

| Parameter | HPLC-UV rjptonline.org | LC-MS/MS shd-pub.org.rs |

|---|---|---|

| Column | C18 (e.g., Phenomenex Luna, 250x4.6 mm, 5 µm) | C18 |

| Mobile Phase | Methanol, 0.1% Orthophosphoric Acid, Tetrahydrofuran (B95107) (55:30:15) | Acetonitrile and 20 mM Ammonium Acetate |

| Flow Rate | 1.0 mL/min | - |

| Column Temperature | 25°C | - |

| Detector | UV at 260 nm | Tandem Mass Spectrometer (Negative Ion Mode) |

| Run Time | 35 minutes | - |

Matrix Effects and Sample Preparation Strategies in Complex Research Samples (e.g., in vitro biological matrices, environmental samples)

Analyzing Adapalene-1',4'-dione in complex matrices such as biological fluids (plasma, serum), tissue homogenates, or environmental samples presents significant challenges. fda.govnih.gov The sample matrix can contain numerous endogenous components that interfere with the analysis, a phenomenon known as the matrix effect. uu.nl These effects can lead to the suppression or enhancement of the analyte signal in mass spectrometry, resulting in inaccurate quantification. uu.nl

Effective sample preparation is paramount to remove interfering substances and concentrate the target analyte. nih.govnih.gov The choice of technique depends on the nature of the matrix and the analyte.

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids. It is useful but can be labor-intensive and may result in low recovery for certain analytes. uu.nl

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that separates components based on their physical and chemical properties. A sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. This method is highly effective for cleaning up complex samples before LC-MS analysis.

Microextraction Techniques: Miniaturized methods like Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) have gained popularity due to their low solvent consumption, simplicity, and potential for automation. nih.gov These techniques are suitable for small sample volumes, a common scenario in biological research. nih.govnih.gov

Matrix-Specific Considerations: The sample matrix itself can dictate the analytical strategy. For instance, when Adapalene is incorporated into a hydrogel for topical delivery, the gel matrix influences its retention and penetration into skin layers. nih.gov Studies analyzing drug distribution in human skin require sophisticated extraction methods to separate the analyte from the complex biological tissue. nih.gov Similarly, analyzing drug release from a formulation into a receiver fluid in an in vitro diffusion cell requires careful selection of the fluid to ensure solubility without interfering with the assay. researchgate.net

Table 4: Sample Preparation Strategies for Complex Matrices

| Technique | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins from biological fluids. | Simple, fast, and inexpensive. | Plasma, serum sample cleanup. | - |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | High purification potential. | Urine, plasma analysis. | uu.nl |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High recovery, good reproducibility, can be automated. | Biological fluids, environmental water samples. | nih.gov |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE with the sorbent packed inside a syringe. | Low sample/solvent volume, fast, automated. | Bioanalysis of drugs. | nih.gov |

Mitigating matrix effects often involves a combination of optimized sample preparation, the use of an internal standard (preferably a stable isotope-labeled version of the analyte), and appropriate calibration strategies.

Molecular and Cellular Mechanisms of Potential Biological Interactions of Adapalene 1 ,4 Dione in Vitro Investigations

Exploration of Ligand-Receptor Binding Profiles in Cell-Free Systems

No publicly available scientific literature could be found that investigates the ligand-receptor binding profiles of Adapalene-1',4'-dione in cell-free systems.

In Vitro Binding Assays with Recombinant Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

There are no available research articles or data detailing in vitro binding assays of Adapalene-1',4'-dione with recombinant Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs). Consequently, its binding affinity and selectivity for RAR isoforms (α, β, γ) and RXR isoforms (α, β, γ) remain uncharacterized.

Comparative Analysis of Binding Affinities and Selectivity with Adapalene (B1666599)

Due to the absence of binding data for Adapalene-1',4'-dione, a comparative analysis of its binding affinities and selectivity with the parent compound, Adapalene, cannot be performed. For context, Adapalene is known to selectively bind to RARβ and RARγ over RARα and does not exhibit significant binding to RXRs. nih.govmedcomhk.com

Modulation of Gene Expression and Signaling Pathways in Cell Lines

No studies have been published that analyze the effects of Adapalene-1',4'-dione on gene expression or intracellular signaling pathways in any cell line.

Transcriptomic Analysis in Responsive Cell Culture Models (e.g., keratinocytes, fibroblast cell lines)

There is no available data from transcriptomic analyses, such as microarray or RNA-sequencing, to describe the gene expression changes induced by Adapalene-1',4'-dione in keratinocytes, fibroblasts, or any other cell culture models.

Investigation of Intracellular Protein Kinase Cascades and Downstream Effectors (e.g., MAPK, PI3K/AKT pathways if relevant to diones)

The impact of Adapalene-1',4'-dione on intracellular protein kinase cascades, including the MAPK and PI3K/AKT pathways, has not been investigated. Research on the parent compound, Adapalene, has shown that it can modulate PI3K/AKT signaling. gavinpublishers.com However, it is unknown if Adapalene-1',4'-dione shares this activity.

Effects on Cellular Processes in In Vitro Models

There is a lack of published scientific evidence regarding the effects of Adapalene-1',4'-dione on any cellular processes in in vitro models. Therefore, its potential influence on cell proliferation, differentiation, apoptosis, or inflammation has not been determined.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific data on the molecular and cellular mechanisms of Adapalene-1',4'-dione. This compound is identified as an impurity of the well-researched third-generation retinoid, Adapalene. While extensive in vitro studies have been conducted on Adapalene, detailing its effects on cell proliferation, apoptosis, and metabolism, similar investigations into Adapalene-1',4'-dione have not been found in the public domain.

Therefore, it is not possible to provide a detailed article on the biological interactions of Adapalene-1',4'-dione as per the requested outline. The existing body of research focuses on the parent compound, Adapalene.

Computational and Theoretical Investigations of Adapalene 1 ,4 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

No quantum chemical calculations detailing the electronic structure, stability, or reactivity of Adapalene-1',4'-dione have been reported in the scientific literature. Such studies would be invaluable for understanding its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and predicting its behavior in chemical reactions.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

There are no published molecular docking or dynamics simulation studies for Adapalene-1',4'-dione. While its parent, adapalene (B1666599), has been the subject of docking studies against various receptors to explore its therapeutic potential for other conditions, this research has not been extended to its dione (B5365651) derivative. windows.netresearchgate.net

In Silico Prediction of Metabolic Fates and Degradation Products

Information regarding the in silico prediction of metabolic fates and degradation products of Adapalene-1',4'-dione is not available. For the parent compound adapalene, metabolism is not fully characterized but is known to be limited, with the primary route of excretion being biliary. nih.govdrugbank.comfda.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities based on In Vitro Data

No Quantitative Structure-Activity Relationship (QSAR) models have been developed for Adapalene-1',4'-dione, as no in vitro biological activity data has been published.

Conformational Analysis and Energy Landscape Mapping

There are no studies on the conformational analysis or energy landscape mapping of Adapalene-1',4'-dione. This type of investigation would be crucial to understand the molecule's flexibility and the preferred spatial arrangement of its atoms, which in turn influences its interaction with biological targets.

Future Research Perspectives and Unaddressed Challenges in Adapalene 1 ,4 Dione Research

Development of Advanced Analytical Techniques for Trace Level Detection in Complex Research Matrices

A significant hurdle in studying Adapalene-1',4'-dione is the lack of specific and highly sensitive analytical methods for its detection and quantification, particularly at trace levels within complex biological and pharmaceutical matrices. While various analytical methods, such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), have been developed for the analysis of Adapalene (B1666599) and its impurities, these methods are not specifically optimized for Adapalene-1',4'-dione. drugbank.comresearchgate.net

Future research must focus on developing and validating robust analytical techniques with low limits of detection (LOD) and quantification (LOQ) for Adapalene-1',4'-dione. nveo.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) could offer the required sensitivity and selectivity. researchgate.net The development of such methods is a prerequisite for accurately studying the pharmacokinetics, metabolism, and degradation kinetics of this specific compound.

Table 1: Current Analytical Methods for Adapalene and Impurities and Future Needs for Adapalene-1',4'-dione

| Analytical Technique | Application for Adapalene | Future Direction for Adapalene-1',4'-dione |

| HPLC-UV/DAD | Quantification in bulk and formulations, stability studies. researchgate.net | Method development and validation for specific detection and quantification of Adapalene-1',4'-dione. |

| HPTLC | Determination of Adapalene in the presence of degradation products. researchgate.net | Adaptation and validation for trace level detection in complex matrices like skin homogenates or cell lysates. |

| LC-MS/MS | High-sensitivity analysis of Adapalene in biological samples. researchgate.net | Development of a dedicated LC-MS/MS method for absolute quantification and structural confirmation of Adapalene-1',4'-dione. |

Comprehensive Mapping of All Potential Degradation Pathways and Associated By-Products

Forced degradation studies on Adapalene have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. researchgate.net These studies have identified the formation of several degradation products, but a complete and detailed degradation pathway map, specifically elucidating the formation of Adapalene-1',4'-dione, is yet to be established.

It is crucial to conduct comprehensive degradation studies under various physiologically and pharmaceutically relevant conditions to understand the precise mechanisms leading to the formation of Adapalene-1',4'-dione. This includes identifying the specific reaction conditions (e.g., pH, temperature, light exposure, presence of oxidizing agents) that favor its formation. Furthermore, the subsequent degradation of Adapalene-1',4'-dione itself needs to be investigated to identify any further by-products, which may also have biological implications. Techniques like mass spectrometry are invaluable for the structural elucidation of these unknown degradation products. researchgate.net

Exploration of Unexpected or Novel Biological Activities in Mechanistic In Vitro Systems

The biological activity of Adapalene is well-documented, primarily acting as a selective agonist for retinoic acid receptors (RARs), particularly RARβ and RARγ. wikipedia.org This interaction modulates cellular differentiation and proliferation and exerts anti-inflammatory effects. nps.org.au However, the biological activity profile of Adapalene-1',4'-dione is a significant knowledge gap.

Future in vitro studies are essential to determine if Adapalene-1',4'-dione retains, modifies, or loses the retinoid-like activity of its parent compound. Mechanistic studies should investigate its binding affinity to RARs and other potential molecular targets. It is also plausible that the dione (B5365651) moiety could confer novel biological activities, such as altered anti-inflammatory or antiproliferative effects, which need to be explored in relevant cell-based assays. mdpi.comyashodahospitals.com

Design of Analogs with Modified Chemical Stability or Enhanced Biological Selectivity (based on mechanistic insights)

The chemical stability of Adapalene is a key advantage over older retinoids. wikipedia.org However, the formation of degradation products like Adapalene-1',4'-dione indicates potential liabilities. Understanding the structure-activity and structure-stability relationships of Adapalene-1',4'-dione could pave the way for the rational design of new analogs.

Based on mechanistic insights gained from studying Adapalene-1',4'-dione, future research could focus on designing analogs with:

Enhanced Biological Selectivity: If Adapalene-1',4'-dione exhibits interesting biological properties, its structure could serve as a scaffold for developing new compounds with more selective or potent activity on specific cellular targets.

This research would involve synthetic chemistry to create novel molecules and subsequent in vitro testing to evaluate their stability and biological profiles.

Integration of High-Throughput Screening Approaches for Identification of Novel Molecular Interactions (non-clinical)

High-throughput screening (HTS) is a powerful tool for discovering novel molecular interactions of small molecules. While Adapalene has been the subject of some screening studies, Adapalene-1',4'-dione remains uninvestigated in this regard. drugbank.com

Integrating HTS approaches could rapidly identify potential protein targets and cellular pathways affected by Adapalene-1',4'-dione. This non-clinical screening can provide valuable preliminary data on its potential mechanism of action and off-target effects. A variety of HTS assays, such as receptor binding assays, enzyme inhibition assays, and cell-based phenotypic screens, could be employed to build a comprehensive interaction profile for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.